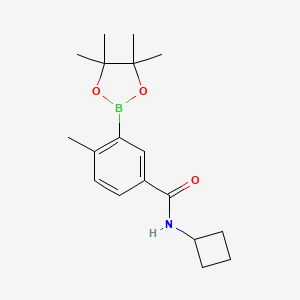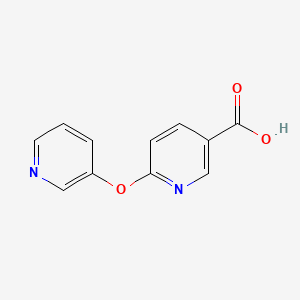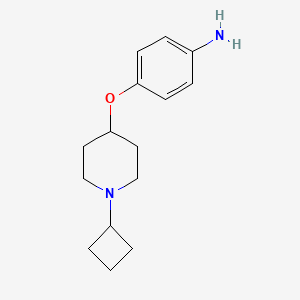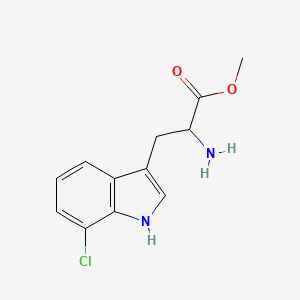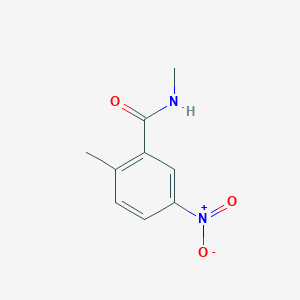
1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)-
説明
Chemical compounds like “1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)-” belong to a class of organic compounds known as isoquinolines . Isoquinolines are compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves complex organic reactions . The exact synthesis process for “1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)-” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving isoquinolines depend on their functional groups . Without specific information on “1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)-”, it’s difficult to predict its reactivity.科学的研究の応用
Spectral Properties and Fluorescence Applications
The spectral properties of a series of new isoquinolinones, including their dimethylamino derivatives, have been extensively studied. These compounds exhibit bright fluorescence in solutions, poly methlmetacrylamide plastic matrices, and the solid state. The presence of the dimethylamino group significantly influences the absorption and emission maxima and enhances quantum yields, making these compounds excellent candidates for fluorescent markers in biomedical applications (Galunov et al., 2003).
Isoquinoline Alkaloids from Natural Sources
Isoquinoline alkaloids and their derivatives, including those similar to the specified compound, have been isolated from natural sources such as Menispermum dauricum. These compounds, characterized through advanced spectral methods, are of interest due to their potential pharmacological properties (Zhang et al., 2004).
Synthesis and Characterization for Biomedical Imaging
A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, containing an environment-sensitive fluorescent moiety, demonstrated high 5-HT(1A) receptor affinity and good fluorescence properties. These findings suggest potential applications in visualizing 5-HT(1A) receptors in biomedical imaging, highlighting the versatility of isoquinolinone derivatives in therapeutic and diagnostic applications (Lacivita et al., 2009).
Vasodilation Activity
Novel isoquinolinone derivatives have been synthesized and shown to possess vasodilation activity. This pharmacological property could be leveraged in developing new treatments for cardiovascular diseases, demonstrating the compound's potential beyond fluorescence applications (San-qi, 2010).
Electroluminescent Applications
The synthesis of new low-molecular-weight compounds, including isoquinolinone derivatives, has opened avenues for their application in organic light-emitting devices (OLEDs). Their photophysical properties in solution and polymer films make them suitable for developing color electroluminescent structures, indicating their potential in electronics and display technologies (Dobrikov et al., 2011).
特性
IUPAC Name |
7-(dimethylamino)-3-(3-methoxyphenyl)-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20(2)14-8-7-12-10-17(19-18(21)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKMZSOYRBWLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(NC2=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B3159406.png)
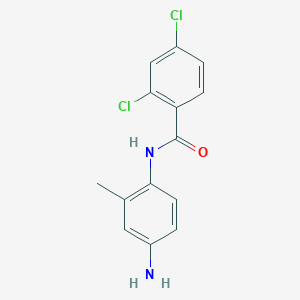
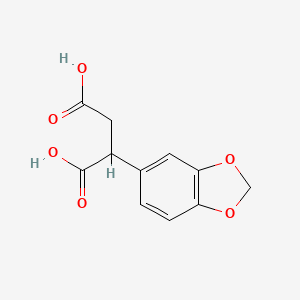
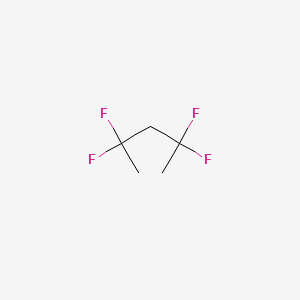
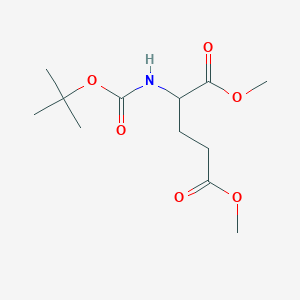
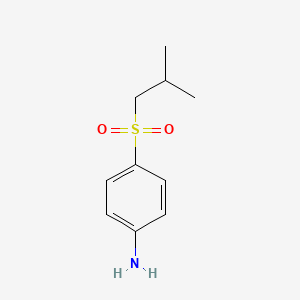
![5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3159436.png)
